N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
Description
"N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide" is an oxalamide derivative characterized by a 2-fluorophenyl group at the N1 position and a hybrid substituent at N2 comprising furan-2-yl and indolin-1-yl moieties. Oxalamides are a class of compounds frequently explored for their bioactivity, including roles as enzyme inhibitors, flavor enhancers, and antimicrobial agents . The compound’s design likely leverages the pharmacophoric features of aromatic and heterocyclic groups to modulate target interactions, a strategy observed in related oxalamides such as S336 (a flavoring agent) and BNM-III-170 (a CD4-mimetic compound) .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c23-16-7-2-3-8-17(16)25-22(28)21(27)24-14-19(20-10-5-13-29-20)26-12-11-15-6-1-4-9-18(15)26/h1-10,13,19H,11-12,14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVYHMAMNABJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 2-fluoroaniline, under controlled conditions.
Introduction of the furan and indoline moieties: The furan-2-yl and indolin-1-yl groups can be introduced through nucleophilic substitution reactions, where the corresponding furan and indoline derivatives are reacted with the intermediate oxalamide compound.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of “N1-(2-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Key Structural Insights :
- The 2-fluorophenyl group is shared with Compound 18 , but the target compound’s N2 substituent introduces indoline and furan, which may enhance π-π stacking or hydrogen-bonding interactions compared to simpler alkyl/aryl groups.
- Unlike S336, which uses a pyridyl-ethyl group for flavor enhancement , the target compound’s indoline-furan hybrid may target neurological or enzymatic pathways, as seen in isoindoline-dione derivatives (e.g., GMC-2) .
Pharmacological and Toxicological Profiles
- S336: Demonstrates a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with a safety margin >33 million for flavoring applications .
- GMC Series : Antimicrobial oxalamides (e.g., GMC-2) show moderate activity against Staphylococcus aureus and Escherichia coli, though toxicity data are lacking .
- Target Compound : Predicted to follow oxalamide metabolic pathways (hydrolysis of the oxalamide bond), but indoline and furan moieties may introduce unique Phase I/II metabolism or CYP interactions, as seen with S5456 (51% CYP3A4 inhibition at 10 µM) .
Data Tables
Table 1: Comparative Bioactivity of Oxalamides
Research Findings
- Flavoring Agents : Oxalamides like S336 are prioritized for their low toxicity and high potency, with structural modifications (e.g., methoxy, pyridyl groups) optimizing receptor binding .
- Antimicrobial Activity : Halogenated aryl groups (e.g., GMC-2’s 3-chloro-4-fluorophenyl) enhance antimicrobial efficacy .
- Metabolic Stability : Bulky substituents (e.g., indoline-furan in the target compound) may reduce CYP inhibition compared to smaller analogs like S5456 .
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